4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine is a complex organic compound notable for its unique structural features, combining a morpholine ring with a pyrazole moiety and a sulfonyl group. This compound is classified as a heteromolecule due to the presence of multiple heteroatoms in its structure, specifically nitrogen and sulfur. The chemical formula for this compound is , and it has been identified with the IUPAC name 4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine .
The synthesis of 4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine typically involves several key steps:
The synthetic routes may vary depending on the specific conditions and reagents used. Optimizations for industrial production often involve high-throughput screening and continuous flow reactors to enhance yield and reduce reaction times .
The molecular structure of 4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine can be depicted using its canonical SMILES notation: Cc1[nH]nc(c1S(=O)(=O)N1CCOCC1)C
. The compound features:
The molecular weight of this compound is approximately 284.35 g/mol, and it exhibits a net charge of zero under standard conditions .
4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine can undergo various chemical reactions:
Common reagents used in these reactions include:
These reactions allow for the modification of the compound’s functional groups, leading to a variety of derivatives with potentially different biological activities .
The mechanism of action for 4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine is not fully elucidated but is believed to involve interactions at the molecular level with specific biological targets. Its unique structure allows it to act as a biochemical probe in various assays. Preliminary studies suggest potential anti-inflammatory and antimicrobial properties, indicating that it may modulate pathways related to these activities .
The physical properties of 4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine include:
Chemical properties include stability under standard laboratory conditions but may vary based on pH and solvent environment. The compound's reactivity profile allows it to engage in multiple chemical transformations relevant for synthetic applications .
4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine has several applications in scientific research:
This compound's diverse applications highlight its significance in both academic research and potential industrial uses .
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0